(1R)-1-(3-Fluoro-4-methylphenyl)propylamine
Description
Properties
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVOFWZXWRDE-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to other biologically active compounds allows it to be utilized in the development of drugs targeting specific pathways.
- Antidepressant Activity : Research indicates that compounds similar to (1R)-1-(3-Fluoro-4-methylphenyl)propylamine may exhibit antidepressant properties by modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine .
- CRF Receptor Antagonism : The compound has been associated with antagonistic activity towards corticotropin-releasing factor (CRF) receptors, which are implicated in stress responses and related disorders such as anxiety and depression. This suggests its potential use in developing treatments for stress-related pathologies .
Neuropharmacology
In neuropharmacological studies, this compound has been explored for its effects on behavioral models related to anxiety and depression.
- Behavioral Studies : Animal models have shown that modulation of CRF receptors can lead to significant changes in behavior under stress conditions. Such findings support the hypothesis that this compound could be beneficial in treating neuropsychiatric disorders .
Ligand Studies
The compound serves as a ligand in various receptor binding studies, contributing to our understanding of receptor-ligand interactions.
- Receptor Binding Affinity : Studies have demonstrated that this compound binds selectively to certain neurotransmitter receptors, which is crucial for developing targeted therapies that minimize side effects .
Case Study 1: CRF Antagonism
A study published in a pharmacological journal highlighted the efficacy of CRF antagonists derived from aminothiazole derivatives, including those related to this compound. These compounds showed promise in reducing anxiety-like behaviors in rodent models subjected to chronic stress .
Case Study 2: Behavioral Impact
In another research project focusing on behavioral pharmacology, this compound was evaluated for its impact on depressive-like behaviors. Results indicated that administration of this compound led to significant reductions in despair behaviors compared to control groups, suggesting its potential as an antidepressant .
Mechanism of Action
The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Hydrochloride salts of this analog (e.g., (1R)-1-(4-fluorophenyl)propylamine hydrochloride) are commercially available, suggesting utility in drug formulation due to enhanced solubility .
(1R)-1-(3-Fluorophenyl)-2-methylpropylamine :
The addition of a 2-methyl group on the propylamine chain introduces steric bulk, which may alter binding affinity in enzyme-targeted applications. This compound (CAS 473733-18-5) has been cataloged but lacks explicit activity data .- (R)-1-Methyl-3-phenylpropylamine: A non-fluorinated analog with a methyl branch on the propylamine chain. This structural simplicity may reduce metabolic stability compared to fluorinated derivatives .
Data Table: Key Properties of Selected Propylamine Derivatives
Research Findings and Structure-Activity Relationships (SAR)
Chain Length and Branching :
Propylamine derivatives consistently outperform shorter-chain analogs (e.g., ethylamine) in kinase inhibition, likely due to optimal hydrophobic interactions .Electron-Withdrawing Groups :
Fluorine and trifluoromethyl groups enhance binding to electron-rich enzyme pockets. The 3-fluoro-4-methylphenyl group may synergize these effects while adding steric bulk to resist metabolic degradation .Chirality : The R-configuration in the target compound is critical for enantioselective interactions, as seen in chiral benzylamine derivatives used in asymmetric synthesis .
Biological Activity
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine, a compound with a molecular formula of C10H14FN and a molecular weight of 167.22 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and its implications in neuropsychiatric disorders.
- Molecular Formula : C10H14FN
- Molecular Weight : 167.22 g/mol
- CAS Number : Not specifically listed but can be referenced by the chemical structure.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interaction with neurotransmitter receptors, particularly those involved in mood regulation and neuropsychiatric conditions.
Receptor Affinity
Research indicates that this compound exhibits significant affinity for several serotonin receptor subtypes, notably the 5-HT6 and 5-HT7 receptors, which are implicated in mood modulation and cognitive functions. The structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring can significantly alter receptor affinity and functional outcomes.
| Receptor | Affinity (pKi) | Functional Activity |
|---|---|---|
| 5-HT6 | 7.78 | Antagonist |
| 5-HT7 | 7.17 | Antagonist |
| D2 | 6.52 | Antagonist |
| 5-HT2A | 8.36 | Antagonist |
Neuropsychiatric Applications
A study highlighted the potential use of this compound in treating conditions such as depression and anxiety due to its receptor modulation capabilities. The compound's ability to act as a balanced antagonist at multiple serotonin receptor subtypes suggests it could mitigate symptoms associated with these disorders.
Metabolic Stability
Metabolic studies indicate that modifications to the compound can enhance its stability against metabolic degradation, which is crucial for developing effective therapeutics. For instance, substituting the sulfonamide function with a sulfone has been proposed to improve metabolic stability while maintaining biological activity.
Safety Profile
Preliminary safety assessments have indicated a benign profile for this compound, with no significant adverse effects reported in initial studies. However, further toxicological evaluations are necessary to fully understand its safety in clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
